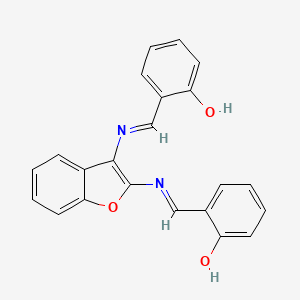![molecular formula C25H39N3O6 B1143933 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl CAS No. 1257529-92-2](/img/new.no-structure.jpg)
2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl is a complex organic compound with a unique structure that combines a furanone ring with an azido group and multiple methoxy and hydroxyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the furanone ring through cyclization reactions.
- Introduction of the azido group via nucleophilic substitution.
- Addition of methoxy and hydroxyl groups through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the azido group would produce an amine derivative.
Scientific Research Applications
2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive azido group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone derivatives: Compounds with similar furanone rings but different substituents.
Azido compounds: Molecules containing azido groups, such as azidomethylbenzenes.
Methoxyphenyl compounds: Compounds with methoxy groups attached to phenyl rings, like anisole derivatives.
Uniqueness
The uniqueness of 2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[hydroxyl[4-Methoxy-3-(3-Methoxypropoxy)phenyl]Methyl]-4-Methyl lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial use.
Properties
CAS No. |
1257529-92-2 |
|---|---|
Molecular Formula |
C25H39N3O6 |
Molecular Weight |
477.59366 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







